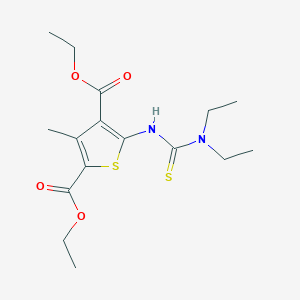![molecular formula C14H18N2O2S2 B275038 methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has shown potential in scientific research due to its unique properties. It is a cyclic sulfonamide that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. Additionally, it has been suggested that the compound works by reducing the production of certain inflammatory molecules in the body.
Biochemical and Physiological Effects:
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been shown to reduce inflammation in the body. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential as a novel compound for various scientific research applications. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are various future directions for the research of methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One potential direction is to further study its potential as an anticancer agent and antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is to study its potential as a drug delivery system due to its unique properties.
Conclusion:
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been studied as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects. The future directions for the research of this compound include studying its potential as a drug delivery system and further exploring its potential as an anticancer and antimicrobial agent.
Métodos De Síntesis
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with pyrrolidine-1-carbothioamide in the presence of triethylamine and methyl chloroformate. The reaction yields the desired compound, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation.
Propiedades
Nombre del producto |
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C14H18N2O2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2S2/c1-18-13(17)11-9-5-4-6-10(9)20-12(11)15-14(19)16-7-2-3-8-16/h2-8H2,1H3,(H,15,19) |
Clave InChI |
WQECJVUQKNLINL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
SMILES canónico |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)
![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)

![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)
![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)
![methyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275042.png)